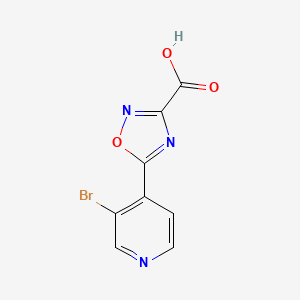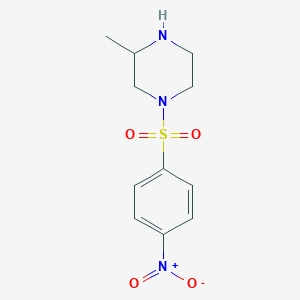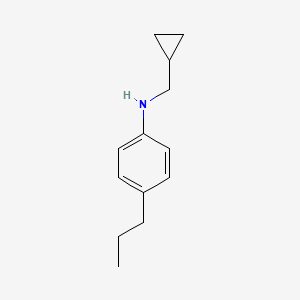
N-(cyclopropylmethyl)-4-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-4-propylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a cyclopropylmethyl group attached to the nitrogen atom and a propyl group attached to the para position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-propylaniline typically involves the reaction of 4-propylaniline with cyclopropyl formaldehyde in the presence of a metal catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(cyclopropylmethyl)-4-propylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学的研究の応用
N-(cyclopropylmethyl)-4-propylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-4-propylaniline involves its interaction with specific molecular targets. For example, it can undergo single-electron transfer oxidation, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
N-cyclopropyl-N-methylaniline: Similar in structure but with a methyl group instead of a propyl group.
4-propylaniline: Lacks the cyclopropylmethyl group.
N-cyclopropylmethyl-4-methylaniline: Similar but with a methyl group on the aromatic ring instead of a propyl group.
Uniqueness
N-(cyclopropylmethyl)-4-propylaniline is unique due to the presence of both the cyclopropylmethyl and propyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-4-propylaniline |
InChI |
InChI=1S/C13H19N/c1-2-3-11-6-8-13(9-7-11)14-10-12-4-5-12/h6-9,12,14H,2-5,10H2,1H3 |
InChIキー |
GVEIWTLAIIUVKP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


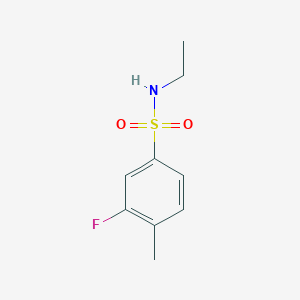
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)


![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
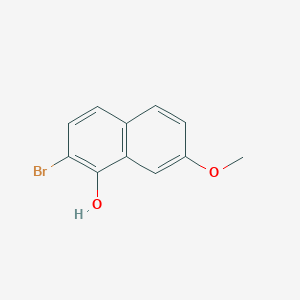
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
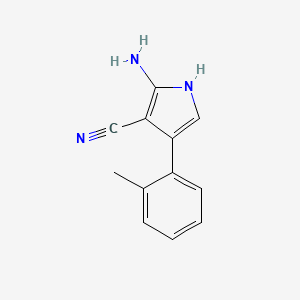
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)

